molecular formula C12H23NO3 B13070175 (2S)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate

(2S)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate

Cat. No.: B13070175
M. Wt: 229.32 g/mol
InChI Key: VCJKASZYBALQRT-AXDSSHIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This particular compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a methyl group attached to the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting intermediate is then reacted with ethyl and methyl groups under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the tert-butyl group.

Scientific Research Applications

(2S)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-tert-butyl 2-ethyl-6-methylmorpholine-4-carboxylate: Unique due to its specific substituents and stereochemistry.

    tert-butyl (2R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate: Similar structure but with a hydroxymethyl group instead of an ethyl group.

    4-Morpholinecarboxylic acid, 2-(hydroxymethyl)-6-methyl-, 1,1-dimethylethyl ester: Another similar compound with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and stereochemistry, which can lead to distinct chemical and biological properties compared to other morpholine derivatives.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl (2S)-2-ethyl-6-methylmorpholine-4-carboxylate

InChI

InChI=1S/C12H23NO3/c1-6-10-8-13(7-9(2)15-10)11(14)16-12(3,4)5/h9-10H,6-8H2,1-5H3/t9?,10-/m0/s1

InChI Key

VCJKASZYBALQRT-AXDSSHIGSA-N

Isomeric SMILES

CC[C@H]1CN(CC(O1)C)C(=O)OC(C)(C)C

Canonical SMILES

CCC1CN(CC(O1)C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.